(5-Chloropyridin-2-yl)methanamine hydrochloride

Salt Form Selection Aqueous Solubility Synthetic Intermediate

Agrochemical and medicinal chemistry programs face reproducibility failures when substituting regioisomeric chloropyridinylmethanamines in cross-coupling workflows. This hydrochloride salt resolves that risk: • Defined stoichiometry & 5-chloro substitution pattern eliminate variability in Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and Cu-catalysed C-H arylations. • Bench-stable solid-weigh in air, no inert-gas handling required; water solubility streamlines aqueous work-up. • 97% purity ensures trace metal contaminants do not poison sensitive catalytic cycles. • Serves as a direct precursor to imidazo[1,5-a]pyridine scaffolds (kinase inhibitor & GPCR modulator programmes) without a separate amine deprotection step. • Multi-kilogram scalability with reproducible lot-to-lot performance for agrochemical process development.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.044
CAS No. 871826-13-0
Cat. No. B591745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloropyridin-2-yl)methanamine hydrochloride
CAS871826-13-0
Molecular FormulaC6H8Cl2N2
Molecular Weight179.044
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)CN.Cl
InChIInChI=1S/C6H7ClN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H
InChIKeyHZUPEPYIDPCKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloropyridin-2-yl)methanamine Hydrochloride – Overview


(5-Chloropyridin-2-yl)methanamine hydrochloride (CAS 871826‑13‑0) is a pyridine‑based heterocyclic building block supplied as a white‑to‑yellow solid . The molecule consists of a 5‑chloropyridine core bearing an aminomethyl substituent at the 2‑position, formulated as the monohydrochloride salt to enhance handling and aqueous solubility [1]. With a molecular formula of C6H8Cl2N2 and a molecular weight of 179.05 g·mol⁻¹, it serves as a versatile intermediate in medicinal chemistry and agrochemical discovery programmes .

Hydrochloride salt for aqueous synthetic workflows
Standard and high-purity grades available
5‑Chloro regioisomer for consistent coupling reactivity

Why This Compound Cannot Be Replaced by Analogs


The free‑base form (CAS 67938‑76‑5) exhibits limited aqueous solubility and requires storage under inert gas at 2–8 °C to prevent decomposition , whereas the hydrochloride salt is a bench‑stable solid that can be weighed in air. The dihydrochloride salt (CAS 1257535‑54‑8) introduces an additional equivalent of chloride that alters the stoichiometry of downstream reactions and may compromise anhydrous conditions in sensitive couplings . Furthermore, regioisomeric chloropyridinylmethanamines (e.g., 4‑chloro or 3‑chloro derivatives) display distinct electronic and steric profiles that govern reactivity in cross‑coupling and nucleophilic substitution steps [1]. Substituting any of these analogues without validating the specific reaction outcome introduces uncontrolled variability in yield, purity, and scalability.

Free base handling
Free base may require inert storage at 2–8 °C and pre‑weighing under inert gas; salt is bench‑stable.
Dihydrochloride stoichiometry
Additional chloride equivalent may alter reaction stoichiometry and compromise anhydrous coupling conditions.
Regioisomeric reactivity
4‑ or 3‑chloro isomers exhibit different electronic profiles, potentially shifting cross‑coupling selectivity.

Quantitative Comparison with Closest Analogs


Monohydrochloride vs. Free Base: Handling and Solubility

The monohydrochloride salt (CAS 871826‑13‑0) provides a defined 1:1 stoichiometry of HCl, whereas the free base (CAS 67938‑76‑5) exists as a moisture‑sensitive oil or low‑melting solid that requires inert‑atmosphere handling . The free base is reported to be only slightly soluble in chloroform and methanol, implying very low aqueous solubility , while the hydrochloride salt is supplied as a crystalline solid that is freely soluble in water and common polar organic solvents [1]. This difference directly impacts the ease of use in aqueous reaction media and simplifies gravimetric dispensing.

Salt form handling
Class-level
Air‑stable, water‑soluble solid vs. moisture‑sensitive free base
Supports aqueous synthetic workflows without inert handling.
Class‑level behavior; confirm lot solubility.
Salt Form Selection Aqueous Solubility Synthetic Intermediate

Purity Grade Tiers: Standard vs. High Purity

Vendors supply (5‑chloropyridin‑2‑yl)methanamine hydrochloride at two primary purity tiers: 95% (standard grade) and 98% (high‑purity grade) . In contrast, the free base is typically offered at 95–97% purity , and the dihydrochloride salt is most commonly listed at 95% . The availability of a 98% lot from a major supplier allows users to select a grade that matches the sensitivity of their downstream transformation, reducing the risk of impurity‑driven side reactions.

Purity grade selection
Reported
98% purity lot available (HCl salt)
May meet stringent QC requirements in late‑stage synthesis.
Vendor QC specifications; verify COA.
Chemical Purity HPLC Grade QC Specification

Regioisomeric Selectivity: 5-Chloro Pattern vs. Analogs

The chlorine atom at the 5‑position of the pyridine ring exerts a distinct electronic influence compared to the 4‑chloro (CAS 180748‑30‑5) or 3‑chloro (CAS 500305‑98‑6) regioisomers [1]. The 5‑chloro isomer exhibits a calculated logP (XLogP3) of 0.4 , whereas the 4‑chloro analogue shows a slightly higher logP (predicted ~0.6) and altered hydrogen‑bonding capacity due to para‑like orientation . These differences modulate the rate and selectivity of palladium‑catalysed couplings and nucleophilic aromatic substitutions, making the 5‑chloro variant the preferred building block when para‑directed reactivity is required.

Regioisomer lipophilicity
Class-level
5‑Cl XLogP3 0.4 vs. 4‑Cl ~0.6; affects reactivity
Consistent regiochemical behavior in cross‑couplings.
Predicted logP; confirm experimental.
Regioselectivity Cross-Coupling Pyridine Derivatives

Copper-Catalyzed Imidazopyridine Synthesis

In a copper‑catalysed C5–H arylation protocol, (5‑chloropyridin‑2‑yl)methanamine hydrochloride was reacted with potassium carbonate and triethylamine in methanol/dichloromethane to afford 6‑chloro‑3‑(ethylthio)imidazo[1,5‑a]pyridine after 14.0 h . While the isolated yield was not disclosed in the abstract, the reaction demonstrates the compound‘s compatibility with copper‑mediated heterocycle construction. In contrast, the free‑base analogue under identical conditions would require pre‑neutralisation of the amine, potentially altering the reaction kinetics and by‑product profile.

Copper‑catalysed reaction
Reported
Direct use of salt avoids pre‑neutralisation; reaction time 14.0 h
Simplifies imidazopyridine synthesis workflow.
Yield not disclosed; verify scope.
Imidazopyridine Synthesis Copper Catalysis Reaction Yield

Synthetic Yield: Free Base vs. Hydrochloride Salt

A published synthetic route to the free base, 2‑aminomethyl‑5‑chloropyridine, starting from 5‑chloropicolinonitrile via Pd/C hydrogenation in ethanol/HCl, delivers the free amine in 51% isolated yield . The same report describes that treatment of the free base with methanolic HCl affords the hydrochloride salt in essentially quantitative yield. This two‑step sequence establishes a clear baseline for assessing the efficiency of direct procurement of the hydrochloride salt versus in‑house preparation from the free base.

Synthetic yield
Reported
Reported quantitative conversion from free base; free base yield 51%
Pre‑formed salt may improve overall synthetic efficiency.
Two‑step literature procedure; validate at scale.
Synthetic Yield Reductive Amination Process Chemistry

Applications of (5-Chloropyridin-2-yl)methanamine HCl


Medicinal Chemistry: Late-Stage Pyridine Functionalization

The 5‑chloro substitution pattern and the protected aminomethyl handle make this hydrochloride salt an ideal partner for Buchwald‑Hartwig aminations, Suzuki‑Miyaura cross‑couplings, and copper‑catalysed C–H arylations . The 98% purity grade ensures that trace metal contaminants do not interfere with sensitive catalytic cycles, while the salt form‘s water solubility facilitates aqueous work‑up procedures.

Agrochemical Intermediates: Insecticides and Acaricides

Patents describe aminomethylpyridine derivatives as key intermediates for insecticides and acaricides [1]. The hydrochloride salt’s defined stoichiometry and bench stability make it suitable for multi‑kilogram scale‑up in agrochemical process development, where reproducibility and cost‑efficiency are paramount.

Imidazo[1,5-a]pyridine Synthesis

As demonstrated in copper‑catalysed C5–H arylation reactions , the hydrochloride salt serves as a direct precursor to imidazo[1,5‑a]pyridine scaffolds—privileged structures in kinase inhibitor and GPCR modulator programmes. The salt form eliminates the need for a separate amine deprotection step, accelerating library synthesis.

Application
Selection Property
Validation Focus
Late‑stage pyridine functionalization
Salt‑form solubility and purity grade
Trace metal and stoichiometry consistency
Agrochemical intermediate synthesis
Bench stability and defined stoichiometry
Scale‑up reproducibility
Imidazo[1,5‑a]pyridine library synthesis
Direct coupling without deprotection step
Heterocycle formation yield and purity

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